3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(3,4-Dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The compound features a 3,4-dimethoxyphenyl substituent at position 3 and a 2-morpholinoethyl group at position 8. These substituents likely influence its physicochemical properties and biological interactions. The morpholinoethyl moiety may enhance solubility in polar solvents due to the tertiary amine and ether functionalities . The methoxy groups on the phenyl ring could reduce metabolic degradation compared to hydroxylated analogs .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-29-22-5-3-17(13-23(22)30-2)20-15-32-25-18(24(20)28)4-6-21-19(25)14-27(16-33-21)8-7-26-9-11-31-12-10-26/h3-6,13,15H,7-12,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQVVMZZVFMWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCN5CCOCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one represents a novel class of oxazine derivatives that have garnered interest due to their potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of this compound based on current literature.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₁H₂₅N₃O₅
- Molecular Weight : 397.45 g/mol
Synthesis
The synthesis of oxazine derivatives typically involves multi-step reactions that incorporate various functional groups. The specific synthetic pathway for this compound includes the formation of the oxazine ring through cyclization reactions involving appropriate precursors and catalysts. Research has demonstrated that modifications in the substituents on the oxazine ring can significantly influence biological activity .
Antioxidant Activity
Research indicates that compounds containing the oxazine moiety often exhibit significant antioxidant properties. For instance, related oxazine derivatives have shown effectiveness in scavenging free radicals and inhibiting lipid peroxidation . The antioxidant activity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where higher concentrations correlate with increased scavenging capacity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2) and TNF-alpha (tumor necrosis factor-alpha), suggesting a promising avenue for therapeutic applications in inflammatory diseases .
Antiviral Activity
Recent studies have highlighted the antiviral properties of oxazine derivatives against various viral strains. The mechanism involves interference with viral replication processes. For example, molecular docking studies have shown that these compounds can bind to viral proteins and inhibit their function . This suggests potential applications in treating viral infections.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antioxidant activity at concentrations of 50 μg/mL using DPPH assay. |
| Study B | Showed inhibition of COX-2 expression by 40% in vitro at a concentration of 10 μM. |
| Study C | Reported antiviral activity against TMV (Tobacco Mosaic Virus) with IC50 values comparable to standard antiviral agents. |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Morpholino Ethyl Side Chain : Potentially increases binding affinity to biological targets.
- Oxazine Ring : Central to the compound's reactivity and interaction with various biological pathways.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methoxy vs. Hydroxy Groups : Compounds with hydroxylated phenyl rings (e.g., ) exhibit strong DPPH radical scavenging (IC50 ~5 µg/mL) due to hydrogen-donating capacity. The target compound’s methoxy groups may reduce antioxidant activity but improve metabolic stability .
- Morpholinoethyl vs. In contrast, hydroxyethyl substituents () increase polarity but lack tertiary amine functionality .
Physical Properties
- Melting Points : The fluorophenyl-hydroxyethyl analog () has a higher melting point (149–151°C) than the dimethoxyphenyl-hydroxypentyl analog (109–110°C, ), suggesting that fluorine and hydroxyethyl groups enhance crystallinity .
- Molecular Weight: The target compound’s molecular weight is likely higher than 409.9 () due to the dimethoxyphenyl and morpholinoethyl groups, which could influence pharmacokinetic properties like absorption and distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
